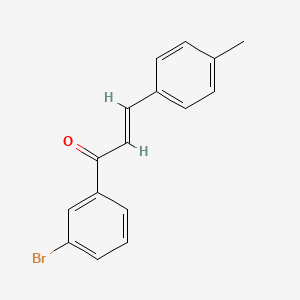

(2e)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone system (1,3-diphenyl-2-propen-1-one backbone). Its structure features a 3-bromophenyl group at position 1 and a 4-methylphenyl group at position 3, with an E-configuration at the double bond (C2–C3). Chalcones are renowned for their versatility in organic synthesis and pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . This compound’s bromine and methyl substituents likely influence its electronic properties, solubility, and biological interactions compared to other chalcones .

Properties

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-11H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFBIJVHFIFWPE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Reaction Scheme: [ \text{3-Bromoacetophenone} + \text{4-Methylbenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{this compound} ]

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive α,β-unsaturated carbonyl system allows it to participate in various chemical reactions, such as:

- Oxidation : Can be oxidized to form epoxides or carboxylic acids.

- Reduction : Can be reduced to yield saturated ketones or alcohols.

- Substitution : The bromine atom can undergo nucleophilic substitution reactions, leading to diverse derivatives.

Biology

Research has indicated that (2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits several biological activities , making it a subject of interest in pharmacology. Potential applications include:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Investigated for its ability to reduce inflammation in biological systems.

- Anticancer Activity : Preliminary studies indicate potential efficacy against various cancer cell lines by inducing apoptosis.

Medicine

The compound is being explored for its potential therapeutic effects. Its structure allows it to interact with multiple biological targets, making it a candidate for drug discovery. The mechanism of action often involves modulation of enzyme activity and signal transduction pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialty chemicals and materials with specific functionalities .

Mechanism of Action

The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity, signal transduction pathways, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in the positions of bromine and methyl groups or substituent types:

Physical and Spectral Properties

Physical data for selected analogs are summarized below:

Structural and Optical Properties

- Crystallography : Chalcone derivatives are often analyzed using SHELX software (). The target compound’s structure likely resembles (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one (), with planar geometry and conjugated π-systems .

- Nonlinear Optics: Substituents significantly impact third-order nonlinear susceptibility (χ³). For example, (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one () exhibits a χ³ value 185× higher than urea, underscoring bromine’s role in enhancing optical properties .

Biological Activity

(2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl system. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction . This reaction is conducted between 3-bromoacetophenone and 4-methylbenzaldehyde in the presence of a base (such as sodium hydroxide) in an ethanol or methanol solvent. The general reaction can be represented as follows:

- Molecular Formula : C₁₆H₁₃BrO

- Molecular Weight : 301.18 g/mol

- IUPAC Name : (E)-1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, studies have shown that the compound demonstrates effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is believed to enhance its antibacterial activity.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | ≤ 0.94 |

| B. subtilis | ≤ 0.94 |

| P. aeruginosa | ≤ 0.94 |

These findings suggest that the compound's structure plays a crucial role in its effectiveness as an antibacterial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, particularly focusing on its effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound has shown significant antiproliferative effects, indicating its potential as a therapeutic agent in cancer treatment.

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects of several chalcones, this compound was found to induce apoptosis in cancer cells through mechanisms involving tubulin destabilization and modulation of cell cycle progression .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The α,β-unsaturated carbonyl moiety serves as a Michael acceptor, allowing it to react with nucleophiles and potentially modulate enzyme activities and signaling pathways relevant to inflammation and cancer progression.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar chalcones:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Chlorophenyl Chalcone | Moderate antibacterial activity |

| (2E)-1-(3-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Fluorophenyl Chalcone | Anticancer properties |

| This compound | Bromophenyl Chalcone | Strong antibacterial and anticancer activity |

The bromine substitution in this compound enhances its reactivity and may improve its pharmacokinetic properties compared to other halogenated derivatives .

Q & A

Q. What are the standard synthetic protocols for preparing (2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A general procedure involves reacting 3-bromoacetophenone with 4-methylbenzaldehyde in the presence of a base catalyst (e.g., KOH) in ethanol at 0–50°C for 2–3 hours . Alternative catalysts, such as FeCl₃ in ethanol at 80°C, may improve reaction efficiency under reflux conditions . Post-synthesis purification is achieved via recrystallization or column chromatography, with structural confirmation by spectroscopic methods (e.g., ¹H NMR, IR).

Q. How is the structural identity of this chalcone derivative confirmed experimentally?

Structural characterization employs a combination of:

- Spectroscopy : ¹H NMR (to confirm olefinic protons and E-configuration via coupling constants >16 Hz), IR (for carbonyl stretch ~1650–1700 cm⁻¹), and UV-Vis (to study π→π* transitions) .

- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths (e.g., C=O ~1.22 Å, C=C ~1.32 Å), dihedral angles between aromatic rings, and non-covalent interactions (e.g., C–H⋯π, halogen bonding) .

Advanced Research Questions

Q. What computational methods are used to predict the electronic and optical properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:

- Electrostatic potential maps : Highlight electrophilic/nucleophilic regions influenced by bromine and methyl substituents .

- Nonlinear optical (NLO) properties : Hyperpolarizability (β) values are calculated to assess potential NLO activity, with comparative analysis against experimental UV-Vis data .

- Frontier molecular orbitals (HOMO-LUMO) : Energy gaps (~3–4 eV) correlate with charge transfer efficiency and chemical reactivity .

Q. How can crystallographic challenges like non-merohedral twinning be resolved during structural analysis?

Non-merohedral twinning, observed in similar brominated chalcones, is addressed via:

- Twin refinement (e.g., using SHELXL): Incorporates twin laws (e.g., rotation matrices) and partitions diffraction data into distinct domains .

- High-resolution data collection : Low-temperature (100 K) measurements reduce thermal motion artifacts, improving data-to-parameter ratios (>15:1) .

Q. What strategies are employed to evaluate the biological activity of this compound, such as antimicrobial potential?

- In vitro antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Molecular docking : Targets enzymes like dihydrofolate reductase (DHFR) or β-lactamase, with binding affinity scores (ΔG) compared to known inhibitors .

- Structure-Activity Relationship (SAR) : Correlates substituent effects (e.g., bromine’s electron-withdrawing nature) with bioactivity trends .

Q. How are spectroscopic and crystallographic data discrepancies resolved in structural studies?

Contradictions between experimental and theoretical bond lengths/angles are mitigated by:

- Multi-method validation : Cross-referencing XRD data with DFT-optimized geometries (RMSD <0.02 Å) .

- Dynamic effects : Accounting for crystal packing forces (e.g., π-stacking) that distort gas-phase DFT predictions .

Methodological Challenges and Solutions

Q. What experimental precautions are necessary to ensure stereochemical purity (E/Z isomerism)?

Q. How is the compound’s stability assessed under varying conditions (pH, temperature)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.